molecular formula C19H18N4O4S B2407679 N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 903351-45-1

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2407679
CAS No.: 903351-45-1
M. Wt: 398.44
InChI Key: UXHLVDDGGXDUMW-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(6-Methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 6-methoxypyridazine moiety. Its structure comprises a pyridazine ring substituted with a methoxy group at position 6, linked via a sulfamoyl bridge to a phenyl ring, which is further connected to an acetamide group.

Properties

IUPAC Name

N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)23-16-5-3-4-14(12-16)18-10-11-19(27-2)22-21-18/h3-12,23H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLVDDGGXDUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Substitution Reactions: The phenyl group is introduced to the pyridazine ring through substitution reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, potentially through the inhibition of key enzymes involved in the inflammatory response . The compound may also interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 2. Physicochemical Properties

Compound Name Melting Point (°C) Purity Solubility (mg/mL) Reference
Target Compound Not reported Not reported Moderate (inferred)
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide Not reported 95% 0.1–1.0 (DMSO)
Compound 8 () 168–173 70.2% 0.5 (DMSO)
Compound 13 () 241–248 72.5% 0.3 (DMSO)

Biological Activity

N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative characterized by a complex structure featuring a pyridazine ring, sulfonamide, and acetamide functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4S, with a molecular weight of approximately 398.44 g/mol. Its structure includes:

  • Pyridazine Ring : A heterocyclic compound that may contribute to its biological activity.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Acetamide Group : Enhances solubility and may affect pharmacokinetics.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC19H18N4O4S
Molecular Weight398.44 g/mol
Functional GroupsPyridazine, Sulfonamide, Acetamide

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory cytokines like TNF-α.
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated efficacy against bacterial infections by inhibiting folic acid synthesis.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • Research indicates that derivatives of sulfonamides exhibit significant anti-inflammatory effects in animal models. For instance, studies have shown that compounds with similar structures can reduce edema and inflammatory markers in induced arthritis models.
  • Antimicrobial Activity :
    • A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications on the pyridazine ring can enhance antibacterial activity against various pathogens .
  • In Silico Studies :
    • Computational studies have predicted the binding affinity of this compound to various biological targets, suggesting potential therapeutic applications in treating infections and inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryReduced cytokine levels in animal models
AntimicrobialEffective against multiple bacterial strains
In Silico BindingHigh affinity for key therapeutic targets

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing the phenyl group through nucleophilic substitution.
  • Acetylation : Finalizing the structure with acetylation to yield the acetamide derivative.

This multi-step synthesis can be optimized for yield and purity using advanced techniques such as high-throughput screening and continuous flow reactors.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, leveraging substitution, sulfamoylation, and condensation. A validated approach includes:

  • Step 1: Substitution reactions under alkaline conditions to introduce methoxy-pyridazine groups (analogous to methods in , where 2-pyridinemethanol reacts with nitrobenzene derivatives).
  • Step 2: Sulfamoylation of the intermediate phenyl group using sulfamoyl chloride in a controlled acidic environment (similar to sulfonamide formation in ).
  • Step 3: Condensation with acetamide derivatives using coupling agents like EDC/HOBt (referenced in for cyanoacetamide synthesis).
    Key Considerations:
  • Optimize reaction time and temperature to avoid over-sulfonation.
  • Use HPLC or TLC to monitor intermediate purity .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:

  • Crystallization: Grow single crystals via slow evaporation in ethanol/water mixtures (as in ).
  • Data Collection: Use a diffractometer (e.g., Cu-Kα radiation) to measure bond lengths, angles, and torsion angles.
  • Validation: Compare observed parameters (e.g., O1—N1—C3—C2 torsion angle = -16.7°) with similar sulfonamide-acetamide hybrids ().
    Data Table: Example Structural Parameters from Analogous Compounds
ParameterObserved ValueReference Compound Value
C=O Bond Length (Å)1.211.22 ()
S-N Bond Angle (°)112.3113.5 ()
Dihedral Angle (°)-16.7-15.9 ()

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from experimental variables. To address this:

  • Control Variables: Standardize assay conditions (e.g., cell lines, solvent purity) as in (PubChem biological activity reports).
  • Structural Validation: Confirm compound identity via NMR and HRMS to rule out degradation (, safety data sheets).
  • Computational Validation: Use DFT calculations (e.g., Gaussian 09) to predict binding affinities and compare with experimental IC50 values ().
    Example Workflow:

Replicate conflicting studies under identical conditions.

Perform meta-analysis of solvent effects (e.g., DMSO vs. water solubility).

Validate using in silico docking (AutoDock Vina) to assess target interactions .

Advanced: How can derivatives of this compound be designed for improved metabolic stability?

Methodological Answer:
Leverage computational and synthetic strategies:

  • Functional Group Modifications: Introduce trifluoromethyl groups (as in ) to enhance lipophilicity and block metabolic hotspots.
  • Reaction Path Search: Use quantum chemical calculations (e.g., IRC analysis in ) to predict feasible synthetic routes for derivatives.
  • In Vitro Stability Assays: Incubate derivatives with liver microsomes and monitor degradation via LC-MS (methodology akin to ).
    Case Study:
  • Derivative Design: Replace methoxy-pyridazine with ethoxy-pyridazine to reduce CYP450-mediated oxidation.
  • Validation: Compare half-life (t½) in microsomal assays with parent compound .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA: Monitor purity (>98%) with a C18 column (acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C, per NIST guidelines in ).
  • UV-Vis Spectroscopy: Detect photodegradation under accelerated light exposure (λmax ~270 nm) .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Apply process engineering principles ():

  • DoE (Design of Experiments): Vary temperature, catalyst loading, and solvent ratios to maximize yield.
  • Flow Chemistry: Implement continuous flow reactors for sulfamoylation steps to improve heat transfer.
  • In-line Analytics: Use FTIR probes to monitor reaction progress in real-time.
    Case Study:
  • Challenge: Low yield in condensation step (40% batch vs. 75% flow).
  • Solution: Switch to DMF as solvent and increase residence time in flow reactor .

Advanced: How to investigate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to receptors (e.g., kinase domains).
  • Cryo-EM: Resolve compound-protein complexes at near-atomic resolution (analogous to methods in ).
  • Metabolite Profiling: Use HRMS/MS to identify phase I/II metabolites in hepatocyte models .

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